benzyl N-({[(cyclopropylcarbamoyl)methyl](methyl)carbamoyl}methyl)carbamate
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Description
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is a chemical compound with the molecular formula C16H21N3O4 . It has a molecular weight of 319.36 . The compound is also known by its IUPAC name, benzyl 2-[2-(cyclopropylamino)-2-oxoethylamino]-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is 1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D representation of the molecule.Physical and Chemical Properties Analysis
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate has a molecular weight of 319.36 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Mechanochemical Synthesis Enhancements
Mechanochemical methods have been developed for the synthesis of carbamates, including benzyl carbamates. These methods, such as the one using 1,1′-Carbonyldiimidazole (CDI), offer a more sustainable and eco-friendly approach compared to traditional synthesis in solution. Mechanochemistry enhances the reactivity of alcohols and carbamoyl-imidazole intermediates under mild conditions, without the need for activation as commonly required in solution synthesis (Lanzillotto et al., 2015).
Carbamate Derivatives as Alcohol Prodrugs
Research on biscarbamates derived from 2-aminobenzylamines, which are structurally related to benzyl carbamates, has been conducted to explore their potential as models for alcohol prodrugs. This study found that unsubstituted N-arylcarbamate does not cyclize under mild conditions, highlighting the importance of structural variations in carbamate chemistry (Papot et al., 1999).
Hofmann Rearrangement for Protected Amines
The Hofmann rearrangement method has been utilized for transforming amides into methyl and benzyl carbamates. This process, mediated by N-Bromoacetamide, provides high yields and minimizes side products, offering a straightforward approach to various protected amines or diamines, which are essential precursors in synthetic chemistry (Jevtić et al., 2016).
Polyurethane Stabilization
Studies have shown that replacing the labile hydrogen in the carbamate group of polyurethane with an alkyl group, like a benzyl group, significantly enhances thermal stability. This modification prevents back-dissociation, thereby improving the material's properties (Beachell & Son, 1964).
Antineoplastic and Antifilarial Properties
Certain carbamates, including benzyl carbamates, have been synthesized and evaluated for their potential antineoplastic and antifilarial activities. Some of these compounds have shown significant growth inhibition in cancer cells and substantial in vivo activity against adult worms of various species, highlighting their therapeutic potential (Ram et al., 1992).
Properties
IUPAC Name |
benzyl N-[2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMZXIQBCTYBMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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